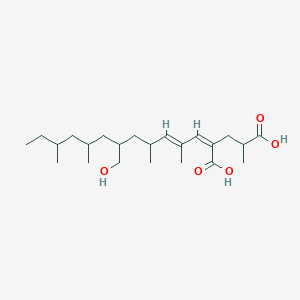
8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H24N6O2 and its molecular weight is 392.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The chemical compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is involved in the synthesis and study of various derivatives with potential biological activities. For example, the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines through reactions with primary amines demonstrates the compound's utility in creating potent cytotoxins for cancer research (Deady et al., 2003). Similarly, the compound serves as a precursor in the synthesis of novel bitter modifying flavor compounds, demonstrating its versatility in chemical synthesis for applications in food and beverage industries (Karanewsky et al., 2016).
Pharmacological Research
In pharmacological research, derivatives of this compound have been explored for their potential as multitarget drugs for neurodegenerative diseases, showcasing its relevance in the development of new therapeutic agents. Specifically, 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones were evaluated for their ability to act as adenosine receptor antagonists and monoamine oxidase inhibitors (Brunschweiger et al., 2014).
Material Science and Organic Electronics
In material science and organic electronics, the compound's derivatives have been investigated for their electronic properties. For instance, dibenzothiophene/oxide and quinoxaline/pyrazine derivatives containing the compound have been synthesized and analyzed for their use as electron-transport materials in organic light-emitting devices, indicating the compound's contribution to the development of advanced materials for electronic applications (Huang et al., 2006).
Molecular Biology
In molecular biology, the compound has been utilized in the study of metal complexes of 6-pyrazolylpurine derivatives as models for metal-mediated base pairs, providing insights into the potential applications of these complexes in the design of new nucleic acid structures (Sinha et al., 2015).
Propiedades
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-1-ethyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-6-25-19(28)17-18(24(5)21(25)29)22-20(27-15(4)11-14(3)23-27)26(17)12-16-9-7-8-13(2)10-16/h7-11H,6,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWXRWLLMHLAPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C(N2CC3=CC=CC(=C3)C)N4C(=CC(=N4)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-ol](/img/structure/B2671722.png)
![N-(2,4-dimethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2671724.png)
![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-fluorophenyl)ethanone](/img/structure/B2671725.png)
![4-(diethylsulfamoyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2671726.png)
![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2671730.png)

![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2671734.png)





![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2671742.png)

